Spermidine

Vue d'ensemble

Description

Il appartient à la classe des anthracyclines, qui sont des polykétides contenant une structure cyclique de tétracènequinone avec un sucre attaché par une liaison glycosidique . Le chlorhydrate de sabarubicine a montré une activité antitumorale prometteuse et est principalement utilisé dans le traitement du cancer pulmonaire à petites cellules .

Applications De Recherche Scientifique

Sabarubicin hydrochloride has been extensively studied for its antitumor activity. It has shown greater efficacy than doxorubicin in preclinical models and is currently in phase II clinical trials . Its promising antitumor activity has promoted considerable interest in combining sabarubicin with other antitumor agents. Sabarubicin hydrochloride has been used in trials studying the treatment of prostate cancer, testicular germ cell tumor, and unspecified adult solid tumors . It has also been used in combination with cisplatin for the treatment of small cell lung cancer .

Mécanisme D'action

Target of Action

Spermidine is a polyamine compound found in ribosomes and living tissues, playing various metabolic roles within organisms . It primarily targets the Beta-1 adrenergic receptor , Beta-2 adrenergic receptor , Thioredoxin reductase 1 , Gentamicin 3’-acetyltransferase , and This compound/putrescine-binding periplasmic protein . These targets play crucial roles in various biological processes, including gene regulation, cell proliferation and differentiation, and adaptation to various stresses .

Mode of Action

This compound interacts with its targets to synchronize an array of biological processes, such as Ca²⁺, Na⁺, K⁺ -ATPase , thus maintaining membrane potential and controlling intracellular pH and volume . It regulates biological processes, such as Ca²⁺ influx by glutamatergic N-methyl-D-aspartate receptor (NMDA receptor) , which has been associated with nitric oxide synthase (NOS) and cGMP/PKG pathway activation and a decrease of Na⁺, K⁺ -ATPase activity in cerebral cortex synaptosomes .

Biochemical Pathways

This compound is synthesized from putrescine, a process catalyzed by This compound synthase (SPDS) . It is also a precursor to other polyamines, such as spermine and thermospermine . This compound is involved in the Methionine Metabolism and This compound and Spermine Biosynthesis pathways . It plays a crucial role in the formation of aminopropylagmatine , a key intermediate in the biosynthesis of this compound .

Pharmacokinetics

This compound is found in almost all tissues in association with nucleic acids and is thought to help stabilize some membranes and nucleic acid structures . It is found as a cation at all pH values . In a study, it was found that this compound reached the highest serum concentration within 30 minutes after administration and returned to baseline levels within 4 hours .

Result of Action

This compound is a longevity agent in mammals due to various mechanisms of action . The main mechanism at the molecular level is autophagy , but evidence has been found for other mechanisms, including inflammation reduction , lipid metabolism , and regulation of cell growth, proliferation, and death . This compound has been theorized to promote autophagy via the MAPK pathway by inhibiting phosphorylation of raf .

Action Environment

This compound is critical for growth, development, environmental adaptation, and virulence in various organisms . It has been found to be important for hyphal growth, conidial production, DON biosynthesis, environmental stress response, and virulence in Fusarium species . Furthermore, this compound levels in the body are influenced by age, with levels declining as age increases .

Analyse Biochimique

Biochemical Properties

Spermidine is generated from putrescine by aminopropyltransferase this compound synthase (SpdS) . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .

Cellular Effects

This compound influences cell function by stabilizing DNA and RNA, modulating autophagy, and forming eIF5A . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its synthesis from putrescine by SpdS . During synthesis, the aminopropyl moiety is donated from decarboxylated S-adenosylmethionine to form putrescine .

Temporal Effects in Laboratory Settings

It is known that this compound plays a crucial role in various cellular functions, which could potentially change over time .

Dosage Effects in Animal Models

It is known that this compound has a significant impact on cellular functions, which could potentially vary with dosage .

Metabolic Pathways

This compound is involved in the metabolic pathway where putrescine is converted into this compound by SpdS . It interacts with various enzymes and cofactors in this process .

Transport and Distribution

Given its role in various cellular functions, it is likely that this compound interacts with various transporters and binding proteins .

Subcellular Localization

Given its role in stabilizing DNA and RNA, it is likely that this compound is localized in the nucleus and other compartments where these biomolecules are present .

Méthodes De Préparation

Le chlorhydrate de sabarubicine est synthétisé à partir de la 14-acétoxyidarubicine. La voie de synthèse implique la préparation de l'analogue de la doxorubicine 7-O-(α-l-daunosaminyl-α(1–4)-2-désoxy-l-fucosyl)-4-déméthoxy-adriamycinone . Le composé est ensuite dissous dans une solution saline (NaCl, 0,9%) immédiatement avant utilisation . Les méthodes de production industrielle impliquent la combinaison de la sabarubicine avec d'autres agents antitumoraux, tels que le cisplatine, pour améliorer son efficacité .

Analyse Des Réactions Chimiques

Le chlorhydrate de sabarubicine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et conditions communs utilisés dans ces réactions comprennent la solution saline (NaCl, 0,9%) et le diméthylsulfoxyde . Les principaux produits formés à partir de ces réactions comprennent l'analogue de la doxorubicine 7-O-(α-l-daunosaminyl-α(1–4)-2-désoxy-l-fucosyl)-4-déméthoxy-adriamycinone .

Applications de la recherche scientifique

Le chlorhydrate de sabarubicine a été largement étudié pour son activité antitumorale. Il a montré une efficacité supérieure à celle de la doxorubicine dans les modèles précliniques et est actuellement en phase II d'essais cliniques . Son activité antitumorale prometteuse a suscité un intérêt considérable pour la combinaison de la sabarubicine avec d'autres agents antitumoraux. Le chlorhydrate de sabarubicine a été utilisé dans des essais étudiant le traitement du cancer de la prostate, du cancer des cellules germinales du testicule et des tumeurs solides adultes non spécifiées . Il a également été utilisé en association avec le cisplatine pour le traitement du cancer pulmonaire à petites cellules .

Mécanisme d'action

Le chlorhydrate de sabarubicine exerce ses effets en inhibant la topoisomérase II, une enzyme qui joue un rôle crucial dans la réplication et la réparation de l'ADN . Cette inhibition conduit à l'activation de l'apoptose indépendante de p53, ce qui entraîne la mort des cellules cancéreuses . Les cibles moléculaires et les voies impliquées dans ce mécanisme comprennent la structure cyclique de tétracènequinone et la liaison glycosidique du sucre .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de sabarubicine est similaire à d'autres anthracyclines, telles que la doxorubicine et l'épirubicine. il présente une efficacité antitumorale supérieure, qui serait liée à l'activation de l'apoptose indépendante de p53 . D'autres composés similaires comprennent le Men10749, un disaccharide ayant une configuration différente en C-4' du sucre proximal . La structure unique du chlorhydrate de sabarubicine, en particulier son analogue disaccharide, le distingue des autres anthracyclines et contribue à son efficacité accrue .

Activité Biologique

Spermidine is a naturally occurring polyamine that plays a crucial role in various biological processes. Its significance has been increasingly recognized in the fields of cancer research, aging, neuroprotection, and metabolic health. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and potential therapeutic applications.

Overview of this compound

This compound is synthesized from putrescine and is involved in cellular functions such as cell growth, differentiation, and apoptosis. It is found in high concentrations in various foods, particularly in wheat germ, soybeans, and aged cheese. As a polyamine, this compound contributes to cellular homeostasis and has been implicated in autophagy regulation, antioxidant defense, and modulation of gene expression.

This compound exerts its biological effects through several mechanisms:

- Autophagy Induction : this compound promotes autophagy by inhibiting histone deacetylases (HDACs) and enhancing the expression of autophagy-related genes. This process is crucial for cellular repair and maintenance, particularly under stress conditions .

- Cell Cycle Regulation : It plays a significant role in modulating the cell cycle. Studies have shown that this compound can enhance cell proliferation by promoting the transition from the G1 to S phase .

- Antioxidant Activity : this compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPX), thereby reducing oxidative stress .

Cancer Research

This compound has been identified as a promising anticancer agent. It interferes with tumor cell proliferation by regulating key oncogenic pathways and promoting autophagy. Research indicates that higher dietary intake of this compound can suppress oncogenesis and slow tumor growth .

Table 1: Effects of this compound on Cancer Cell Lines

| Cancer Type | Effect of this compound | Reference |

|---|---|---|

| Breast Cancer | Inhibition of cell proliferation | |

| Colorectal Cancer | Induction of apoptosis | |

| Neuroblastoma | Enhanced mitochondrial function |

Aging and Cognitive Function

This compound has been associated with longevity and improved cognitive function. Studies suggest that dietary this compound intake correlates with reduced cognitive impairment risk in humans. It enhances mitochondrial function and promotes neuroprotection by clearing toxic aggregates such as amyloid-beta plaques .

Table 2: this compound Supplementation Effects on Cognitive Function

| Study | Population | Duration | Outcome |

|---|---|---|---|

| SmartAge Trial | Older Adults | 12 months | No significant change in memory performance |

| Animal Models | Mice | Varied | Improved spatial learning |

Metabolic Health

Recent research indicates that higher serum levels of this compound are linked to lower body mass index (BMI) and reduced prevalence of obesity. This suggests a potential role for this compound in metabolic regulation .

Case Studies

- Clinical Trial on Cognitive Decline : A randomized controlled trial involving older adults showed no significant cognitive improvement with this compound supplementation over one year; however, it did observe a reduction in inflammatory markers .

- This compound Supplementation in Obesity : A cross-sectional study found that participants with higher baseline serum this compound concentrations showed a greater likelihood of BMI reduction over two years, indicating its potential role in weight management .

Propriétés

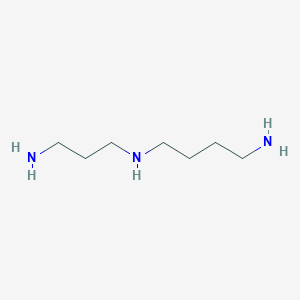

IUPAC Name |

N'-(3-aminopropyl)butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHGHQPFGPMSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036645 | |

| Record name | N-(3-Aminopropyl)-4-aminobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Spermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

124-20-9 | |

| Record name | Spermidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spermidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spermidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03566 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,4-Butanediamine, N1-(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Aminopropyl)-4-aminobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azaoctamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPERMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U87FK77H25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Spermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Spermidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03566 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Spermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.